Phenyl (3-acetyl-2-methylbenzofuran-5-yl)(naphthalen-2-ylsulfonyl)carbamate
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Overview
Description
Phenyl (3-acetyl-2-methylbenzofuran-5-yl)(naphthalen-2-ylsulfonyl)carbamate is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of benzofuran, naphthalene, and carbamate moieties in its structure suggests it may exhibit diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl (3-acetyl-2-methylbenzofuran-5-yl)(naphthalen-2-ylsulfonyl)carbamate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzofuran core, followed by the introduction of the acetyl and methyl groups. The naphthalen-2-ylsulfonyl group is then attached through a sulfonylation reaction. Finally, the phenyl carbamate moiety is introduced via a carbamation reaction using phenyl chloroformate and an appropriate base .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The scalability of the process would also be a key consideration, ensuring that the compound can be produced in sufficient quantities for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Phenyl (3-acetyl-2-methylbenzofuran-5-yl)(naphthalen-2-ylsulfonyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The benzofuran and naphthalene rings can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The sulfonyl and carbamate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Mechanism of Action
The mechanism by which phenyl (3-acetyl-2-methylbenzofuran-5-yl)(naphthalen-2-ylsulfonyl)carbamate exerts its effects is likely related to its ability to interact with specific molecular targets. The benzofuran and naphthalene moieties may allow it to bind to enzymes or receptors, modulating their activity. The carbamate group could also play a role in its biological activity by forming covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
Phenyl carbamate derivatives: These compounds share the carbamate functional group and may exhibit similar reactivity.
Benzofuran derivatives: Compounds with a benzofuran core may have comparable chemical and biological properties.
Naphthalene sulfonyl derivatives: These compounds contain the naphthalene sulfonyl group and may show similar reactivity in sulfonylation reactions.
Uniqueness
Phenyl (3-acetyl-2-methylbenzofuran-5-yl)(naphthalen-2-ylsulfonyl)carbamate is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
phenyl N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-naphthalen-2-ylsulfonylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21NO6S/c1-18(30)27-19(2)34-26-15-13-22(17-25(26)27)29(28(31)35-23-10-4-3-5-11-23)36(32,33)24-14-12-20-8-6-7-9-21(20)16-24/h3-17H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEBOMWUPOWCEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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